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Compound of Interest

Compound Name: Perfluorohept-3-ene

Cat. No.: B2851162 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

perfluorohept-3-ene (C7F14). Due to the limited availability of a complete, publicly accessible

dataset for this specific molecule, this document summarizes known data, provides expected

values based on related compounds, and outlines detailed experimental protocols for acquiring

such data.

Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for

perfluorohept-3-ene. It is important to note that a complete, verified dataset for

perfluorohept-3-ene is not readily available in public databases. Data for isomers and related

compounds are used to provide estimated values and should be considered as such.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A ¹⁹F NMR spectrum for (E)-perfluorohept-3-ene is known to exist and is referenced in the

PubChem database (CID 10926147) as being available from W. Robien, Institute of Organic

Chemistry, University of Vienna, and an entry exists on SpectraBase.[1][2][3][4] However,

detailed chemical shift and coupling constant data are not publicly tabulated. No specific ¹³C

NMR data for perfluorohept-3-ene has been identified in the public domain.

Table 1: Expected ¹⁹F and ¹³C NMR Chemical Shifts for Perfluorohept-3-ene
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Nucleus Functional Group
Expected Chemical
Shift (ppm)

Notes

¹⁹F CF₃ -80 to -85 Referenced to CFCl₃.

¹⁹F CF₂ -110 to -130

¹⁹F =CF -130 to -170

Chemical shift is

dependent on E/Z

isomerism.

¹³C CF₃ 115 to 125 Proton decoupled.

¹³C CF₂ 105 to 120 Proton decoupled.

¹³C =CF 130 to 150 Proton decoupled.

Infrared (IR) Spectroscopy
Specific IR absorption data for perfluorohept-3-ene is not readily available. However, data

from related perfluorinated olefins, such as 1H-perfluorohept-1-ene, can be used to predict the

characteristic absorption bands.[5]

Table 2: Expected Infrared (IR) Absorption Bands for Perfluorohept-3-ene

Wavenumber
(cm⁻¹)

Vibration Mode Intensity Notes

1670 - 1700 C=C stretch Medium to Weak

The high degree of

fluorination may

weaken this peak.

1100 - 1350 C-F stretch Strong, Broad

This is a characteristic

region for fluorinated

compounds.

Mass Spectrometry (MS)
A complete mass spectrum for perfluorohept-3-ene is not publicly available. The

fragmentation of perfluorinated compounds is complex. However, analysis of related
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compounds like 1H-perfluorohept-1-ene suggests common fragmentation patterns involving the

loss of CF₃, C₂F₅, and other perfluoroalkyl fragments.[5][6]

Table 3: Expected Mass Spectrometry Fragments for Perfluorohept-3-ene

m/z Proposed Fragment Notes

350 [C₇F₁₄]⁺ Molecular Ion (M⁺)

331 [C₇F₁₃]⁺ Loss of F

281 [C₆F₁₁]⁺ Loss of CF₃

231 [C₅F₉]⁺ Loss of C₂F₅

181 [C₄F₇]⁺ Loss of C₃F₇

131 [C₃F₅]⁺

119 [C₂F₅]⁺

69 [CF₃]⁺
Often a base peak in

perfluorinated compounds.

Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data for

perfluorohept-3-ene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹⁹F and ¹³C NMR spectra of perfluorohept-3-ene.

Methodology:

Sample Preparation: A solution of perfluorohept-3-ene (typically 5-25 mg) is prepared in a

suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. A small

amount of a reference standard (e.g., CFCl₃ for ¹⁹F NMR, TMS for ¹H and ¹³C NMR) may be

added.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

multinuclear probe is used.

¹⁹F NMR Acquisition:

The probe is tuned to the ¹⁹F frequency.

A standard one-pulse experiment is performed.

Proton decoupling may be applied to simplify the spectrum, although proton-coupled

spectra can provide valuable coupling information if any residual protons are present.

¹³C NMR Acquisition:

The probe is tuned to the ¹³C frequency.

A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the

spectrum. A sufficient number of scans are accumulated to achieve an adequate signal-to-

noise ratio.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of perfluorohept-3-ene.

Methodology:

Sample Preparation: As perfluorohept-3-ene is a liquid at room temperature, a thin film is

prepared between two salt plates (e.g., NaCl or KBr). A single drop of the neat liquid is

placed on one plate, and the second plate is carefully placed on top to spread the liquid

evenly.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:
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A background spectrum of the clean, empty salt plates is recorded.

The prepared sample is placed in the spectrometer's sample holder.

The sample spectrum is acquired over a typical range of 4000-400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Methodology:

Sample Introduction: Perfluorohept-3-ene, being volatile, is ideally suited for Gas

Chromatography-Mass Spectrometry (GC-MS). A dilute solution in a volatile solvent (e.g.,

dichloromethane, hexane) is injected into the GC.

Gas Chromatography (GC):

A capillary column suitable for separating non-polar compounds (e.g., DB-5ms) is used.

The oven temperature is programmed to start at a low temperature (e.g., 40°C) and ramp

up to a higher temperature (e.g., 250°C) to ensure separation from any impurities.

Helium is typically used as the carrier gas.

Mass Spectrometry (MS):

Ionization: Electron Ionization (EI) at 70 eV is a standard method.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the

ions based on their mass-to-charge ratio.

Detection: The detector records the abundance of each ion.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and the major fragment ions. The fragmentation pattern is compared with known
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fragmentation pathways for perfluorinated compounds.

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analyses

described.

Caption: General workflow for the spectroscopic analysis of perfluorohept-3-ene.

Caption: Logical workflow for NMR data acquisition and processing.

Caption: Workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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